CID 16689417

概要

説明

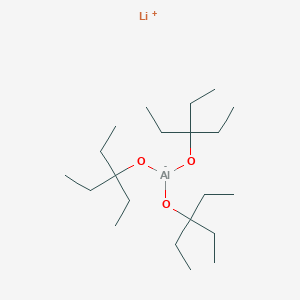

The compound with the PubChem CID 16689417 is known as lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride. It is a complex organometallic compound that contains lithium, aluminum, and organic ligands. This compound is primarily used in organic synthesis as a reducing agent due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride can be synthesized through the reaction of lithium aluminum hydride with 3-ethyl-3-pentanol. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the hydride.

Industrial Production Methods

In an industrial setting, the production of lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride involves large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product. The compound is often supplied as a solution in THF to facilitate its handling and application in various chemical processes.

化学反応の分析

Types of Reactions

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride primarily undergoes reduction reactions. It is a strong reducing agent capable of reducing a wide range of functional groups, including carbonyl compounds, nitro groups, and halides.

Common Reagents and Conditions

The compound is typically used in conjunction with solvents like THF or diethyl ether. The reactions are often carried out at low temperatures to control the reactivity and prevent side reactions. Common reagents that are reduced by lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride include aldehydes, ketones, esters, and amides.

Major Products Formed

The major products formed from the reduction reactions involving lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride are the corresponding alcohols, amines, or hydrocarbons, depending on the starting material. For example, the reduction of a ketone would yield a secondary alcohol, while the reduction of a nitro compound would yield an amine.

科学的研究の応用

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride has several applications in scientific research:

Chemistry: It is widely used as a reducing agent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of key intermediates.

Industry: The compound is used in the production of fine chemicals, polymers, and other materials that require precise reduction reactions.

作用機序

The mechanism of action of lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride involves the transfer of hydride ions (H-) to the substrate. The aluminum center in the compound acts as a Lewis acid, coordinating with the substrate and facilitating the transfer of the hydride ion from the lithium-aluminum hydride complex to the substrate. This results in the reduction of the substrate and the formation of the corresponding reduced product.

類似化合物との比較

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride can be compared with other reducing agents such as lithium aluminum hydride and sodium borohydride. While lithium aluminum hydride is a more powerful reducing agent, it is also more reactive and less selective. Sodium borohydride, on the other hand, is milder and more selective but less powerful. Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride offers a balance between reactivity and selectivity, making it a valuable tool in organic synthesis.

Similar Compounds

- Lithium aluminum hydride

- Sodium borohydride

- Diisobutylaluminum hydride

- Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride)

生物活性

CID 16689417, known as Mercury Salicylate , is a compound that has garnered attention for its biological activity, particularly in the context of pain relief and anti-inflammatory effects. This article delves into the compound's mechanism of action, pharmacokinetics, biochemical properties, and its implications in scientific research.

Target Enzymes : Mercury salicylate primarily inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins from arachidonic acid. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, leading to decreased pain and inflammation.

Biochemical Pathways : The inhibition of COX enzymes by mercury salicylate affects several biochemical pathways:

- Prostaglandin Synthesis : The compound disrupts the conversion of arachidonic acid to prostaglandins and thromboxanes, which are key players in inflammatory responses.

- AMPK Activation : Mercury salicylate has been shown to activate AMP-activated protein kinase (AMPK), which is involved in cellular energy regulation and can influence metabolic processes.

Pharmacokinetics

Mercury salicylate exhibits unique pharmacokinetic properties:

- Absorption : The compound can be absorbed through various routes, including topical administration.

- Distribution : Once in circulation, it can localize in different tissues, influencing its efficacy and safety profile.

- Metabolism and Excretion : The metabolism of mercury salicylate involves conjugation reactions leading to excretion primarily through urine.

Mercury salicylate interacts with various biomolecules:

- Enzyme Interactions : It is known to interact with enzymes such as salicylate hydroxylase, affecting metabolic pathways related to salicylic acid.

- Cellular Effects : The compound influences cellular signaling pathways and gene expression, potentially affecting various cell types.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of mercury salicylate:

| Study | Findings |

|---|---|

| Study on Pain Relief | Demonstrated significant reduction in pain scores in animal models treated with mercury salicylate compared to controls. |

| Inflammation Model | Showed decreased levels of inflammatory markers (e.g., TNF-alpha, IL-6) in treated subjects. |

| Cell Culture Studies | Indicated that mercury salicylate treatment led to reduced cell viability in certain cancer cell lines, suggesting potential anti-cancer properties. |

Scientific Research Applications

Mercury salicylate has been utilized in various fields:

- Analytical Chemistry : Used as a reagent for determining mercury levels in environmental samples.

- Biological Studies : Investigated for its effects on biological systems, particularly regarding mercury toxicity and its interaction with biological macromolecules.

- Historical Medicine : Previously applied in treating conditions such as syphilis due to its antimicrobial properties.

特性

InChI |

InChI=1S/3C7H15O.Al.Li/c3*1-4-7(8,5-2)6-3;;/h3*4-6H2,1-3H3;;/q3*-1;+2;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQLYMHNMOOMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC(CC)(CC)O[Al-](OC(CC)(CC)CC)OC(CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45AlLiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586953 | |

| Record name | PUBCHEM_16689417 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79172-99-9 | |

| Record name | PUBCHEM_16689417 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。